N,N-Diethyl-1-ethynyl-1,1-dimethylsilanamine
Description
N,N-Diethyl-1-ethynyl-1,1-dimethylsilanamine is an organosilicon compound with the molecular formula C8H17NSi It is characterized by the presence of an ethynyl group attached to a silicon atom, which is further bonded to a diethylamino group and two methyl groups
Properties
CAS No. |
62247-79-4 |
|---|---|
Molecular Formula |
C8H17NSi |
Molecular Weight |
155.31 g/mol |
IUPAC Name |
N-ethyl-N-[ethynyl(dimethyl)silyl]ethanamine |
InChI |
InChI=1S/C8H17NSi/c1-6-9(7-2)10(4,5)8-3/h3H,6-7H2,1-2,4-5H3 |
InChI Key |
SRQCZMIUZJIICI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-ethynyl-1,1-dimethylsilanamine typically involves the reaction of N,N-diethyl-1,1-dimethylsilylamine with an appropriate ethynylating agent. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Material: N,N-Diethyl-1,1-dimethylsilylamine
Ethynylating Agent: An ethynyl halide or similar compound
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: An aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1-ethynyl-1,1-dimethylsilanamine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like chlorotrimethylsilane (TMSCl) or bromine (Br2) can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated silanes.
Scientific Research Applications
N,N-Diethyl-1-ethynyl-1,1-dimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-ethynyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The silicon atom provides unique reactivity, allowing for the formation of stable silicon-containing compounds. The diethylamino group can act as a nucleophile, facilitating reactions with electrophilic species.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,1-dimethylsilylamine: Lacks the ethynyl group, resulting in different reactivity and applications.
N,N-Diethyltrimethylsilylamine: Contains an additional methyl group, leading to variations in chemical properties.
N,N-Diethylbutylamine: Lacks the silicon atom, resulting in different chemical behavior.
Uniqueness
N,N-Diethyl-1-ethynyl-1,1-dimethylsilanamine is unique due to the presence of the ethynyl group attached to the silicon atom
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